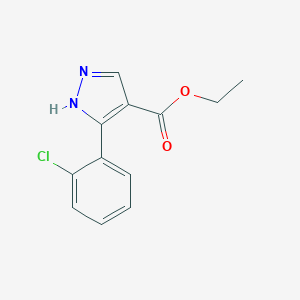

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

説明

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at position 4 and a 2-chlorophenyl group at position 5

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursorsThe reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

化学反応の分析

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis | 1 N LiOH in ethanol/water, reflux (17 h) | 5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | ~95% (analogous system) |

Mechanism : The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification yields the free carboxylic acid.

Nucleophilic Aromatic Substitution (NAS) at the 2-Chlorophenyl Group

The electron-withdrawing ester and pyrazole ring activate the 2-chlorophenyl group for NAS, enabling replacement of chlorine with nucleophiles (e.g., –OH, –NH₂).

Limitations : Steric hindrance from the ortho-chloro substituent may reduce reactivity compared to para-substituted analogs.

Oxidation Reactions

The pyrazole ring and substituents are susceptible to oxidation under controlled conditions.

Note : Direct oxidation of the pyrazole ring is less common; most studies focus on side-chain modifications.

Reduction Reactions

The ester group can be reduced to primary alcohols or retained while modifying other functionalities.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester → Alcohol | LiAlH₄, THF, 0°C → rt | 5-(2-Chlorophenyl)-1H-pyrazole-4-methanol | Theoretical | – |

| Selective Cl reduction | H₂, Pd/C, EtOH | 5-(2-Phenyl)-1H-pyrazole-4-carboxylate | Not reported | – |

Challenge : Over-reduction of the pyrazole ring may occur under harsh conditions.

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitution at positions 3 or 5, depending on directing effects.

Regioselectivity : The ester group at position 4 and 2-chlorophenyl at position 5 direct electrophiles to position 3.

Cyclization Reactions

The ester and amino groups (if present) participate in heterocycle formation.

Application : Cyclized products are explored for antimicrobial and anticancer activity.

Critical Analysis

-

Gaps in Data : Direct studies on this compound are sparse; most insights derive from analogs like ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate or structurally related pyrazoles .

-

Industrial Relevance : Scalable hydrolysis (e.g., using flow reactors) and NAS protocols remain underdeveloped.

-

Safety : Thionyl chloride (used in esterification ) and POCl₃ (cyclization ) require careful handling due to toxicity.

科学的研究の応用

Chemical Synthesis

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form carboxylic acids or other functional derivatives.

- Reduction : Reduction reactions can yield amino derivatives.

- Substitution : The chlorophenyl group can be substituted with other functional groups, enhancing its reactivity and utility in synthesis.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit:

- Anti-inflammatory Activity : Some derivatives have shown superior anti-inflammatory effects compared to standard medications like diclofenac sodium .

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for new antimicrobial agents.

- Anticancer Potential : Certain derivatives have demonstrated antiproliferative activity against cancer cell lines, indicating their potential as anticancer drugs .

Enzyme Inhibition

This compound has been studied for its ability to act as an enzyme inhibitor. It interacts with specific enzymes, potentially modulating their activity and influencing biochemical pathways relevant to disease mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of specialty chemicals and coatings. Its unique properties allow for the development of materials with specific characteristics, useful in various applications from agriculture to manufacturing.

Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated various pyrazole derivatives for their anti-inflammatory activity. Among these, this compound derivatives exhibited significant inhibition of edema in animal models compared to traditional anti-inflammatory drugs .

Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The results indicated that certain derivatives were effective at lower concentrations than conventional antibiotics, suggesting a promising avenue for developing new antimicrobial therapies.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals and agrochemicals | Serves as an intermediate in complex organic synthesis |

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer | Promising therapeutic properties observed in various studies |

| Industrial Applications | Specialty chemicals and coatings | Useful for developing materials with specific characteristics |

| Biological Research | Enzyme inhibition studies | Modulates enzyme activity impacting disease pathways |

作用機序

The mechanism of action of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific application and target.

類似化合物との比較

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

Ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties.

Ethyl 5-(2-methylphenyl)-1H-pyrazole-4-carboxylate: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

生物活性

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the 2-chlorophenyl group enhances its biological activity through various mechanisms.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that the compound exhibits activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit inflammatory mediators such as cytokines and prostaglandins.

- Mechanism : The compound may inhibit the cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins.

Anticancer Activity

Recent studies have focused on the anticancer effects of this compound. It has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : this compound can modulate ROS levels, contributing to its anticancer effects.

Study on Anticancer Efficacy

In a study published in MDPI, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity, particularly against MCF7 cells, highlighting its potential for further development as an anticancer drug .

Research on Antimicrobial Properties

A study conducted on various pyrazole derivatives found that those with halogen substitutions, like the chlorine in this compound, exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

特性

IUPAC Name |

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWYGJHOZGPPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628898 | |

| Record name | Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149740-12-5 | |

| Record name | Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。